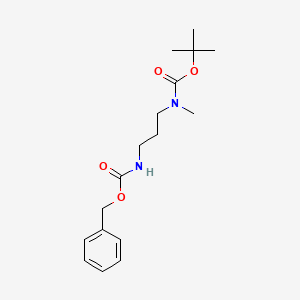

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane

Übersicht

Beschreibung

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The compound this compound interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The compound this compound affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .

Result of Action

The result of the action of this compound is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .

Biologische Aktivität

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a specialized organic compound notable for its structural features, particularly its three amine functionalities protected by distinct groups: N-Boc (tert-butyloxycarbonyl) and N-Cbz (benzyloxycarbonyl). These protective groups are essential in peptide synthesis, allowing selective deprotection and further reactions to create complex molecules. This article explores the biological activity of this compound, focusing on its applications in organic synthesis and potential roles in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Backbone : Propane

- Functional Groups : Three amine groups, one N-methyl group, and two protective groups (N-Boc and N-Cbz).

Biological Activity Overview

While this compound itself does not exhibit a specific mechanism of action, it serves as a versatile building block in the synthesis of biologically active peptides and peptidomimetics. The biological activity of the final products derived from this compound depends on their specific structures and functions.

Applications in Peptide Synthesis

The protective groups (N-Boc and N-Cbz) allow for the selective removal under various conditions, facilitating the construction of peptides with desired sequences. This ability to manipulate amine functionalities is crucial in developing therapeutic agents.

Table 1: Properties of Protective Groups

| Protective Group | Type | Cleavage Conditions | Applications |

|---|---|---|---|

| N-Boc | Carbamate | Acidic conditions | Common in peptide synthesis |

| N-Cbz | Aromatic | Hydrogenation or acidic | Used for selective deprotection |

Research Findings

Recent studies have highlighted the significance of compounds like this compound in synthesizing peptides with therapeutic potential. For instance, research has shown that modifying peptide sequences can enhance their efficacy against various diseases, including cancer and infectious diseases.

Case Study: Synthesis of Therapeutic Peptides

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogues. These analogues demonstrated enhanced biological activity compared to their unmodified counterparts, illustrating the importance of structural modifications in drug development .

The mechanism by which compounds derived from this compound exert their biological effects is largely dependent on the final peptide structure. These peptides may interact with specific biological targets, modulating pathways involved in cell proliferation, apoptosis, and immune responses.

| Mechanism | Description |

|---|---|

| Receptor Binding | Peptides may bind to cell surface receptors influencing signaling pathways. |

| Enzyme Inhibition | Some derivatives may inhibit enzymes critical for disease progression. |

| Immune Modulation | Certain peptides can enhance or suppress immune responses. |

Wissenschaftliche Forschungsanwendungen

Synthesis of Amides

One of the most significant applications of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is in the synthesis of amides. This compound can be utilized as a precursor in one-pot amidation reactions, where it reacts with various Grignard reagents to produce amides with high yields. The amidation process is crucial for creating peptide bonds, which are fundamental in the formation of proteins and peptides.

Case Study: Amidation Reaction

A study demonstrated that N-Boc-protected amines, including this compound, could be efficiently converted to their corresponding amides using a novel method involving isocyanate intermediates generated in situ. The reactions were carried out under mild conditions, yielding amides with yields ranging from 80% to 92% .

Table 1: Yields of Amide Synthesis Using Various Grignard Reagents

| Grignard Reagent | Yield (%) |

|---|---|

| Phenylmagnesium bromide | 90 |

| Methylmagnesium chloride | 85 |

| Ethylmagnesium bromide | 88 |

| Isobutylmagnesium bromide | 87 |

Pharmaceutical Applications

The compound has been investigated for its potential in synthesizing biologically active compounds, including pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study: Anticancer Agents

Research has shown that derivatives of N-Boc-protected amines can be synthesized to create novel anticancer agents. The ability to form amides from these compounds is critical for developing new therapeutic agents targeting cancer cells .

Peptide Synthesis

As a protected amino acid derivative, this compound plays a vital role in peptide synthesis. The protection groups (Boc and Cbz) allow for selective reactions without interfering with other functional groups present in the molecule.

Case Study: Solid Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be utilized as a building block for creating peptides. The Boc group can be easily removed under acidic conditions, allowing for subsequent coupling reactions with other amino acids. This method has been widely adopted for synthesizing peptides due to its efficiency and scalability .

Research and Development

The compound is also significant in research settings where it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity and stability make it an ideal candidate for exploring new chemical transformations.

Analyse Chemischer Reaktionen

Boc Deprotection

The Boc group is typically removed under acidic conditions:

-

Reagents : HCl in dioxane, TFA (trifluoroacetic acid), or HCOOH.

Example :

Cbz Deprotection

The Cbz group is cleaved via catalytic hydrogenation:

Selectivity : The Boc group remains intact under these conditions .

Amidation Reactions

1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane serves as a precursor for amides via isocyanate intermediates. A one-pot method using 2-chloropyridine and trifluoromethanesulfonyl anhydride generates isocyanates in situ, which react with Grignard reagents (RMgX) to form amides .

Experimental Data Table: Amidation Yields

| Substrate | Grignard Reagent | Product Amide | Yield (%) |

|---|---|---|---|

| N-Boc-protected amine | PhMgBr | Benzamide | 89 |

| N-Cbz-protected amine | CyclohexylMgCl | Cyclohexanamide | 85 |

Mechanism :

-

Activation of the protected amine to form an isocyanate intermediate.

-

Nucleophilic attack by the Grignard reagent.

Nucleophilic Substitution

The tertiary amine center can participate in aziridine formation under basic conditions, followed by ring-opening with nucleophiles (e.g., acetic acid, chloride) .

Example :

Comparative Reactivity of Boc vs. Cbz Groups

| Parameter | Boc Group | Cbz Group |

|---|---|---|

| Deprotection Reagent | TFA, HCl | H₂/Pd-C |

| Stability | Labile to acids | Stable to acids, labile to H₂ |

| Typical Applications | Temporary protection in peptides | Stable protection in solid-phase synthesis |

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXAPVGVWDXAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662520 | |

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-82-5 | |

| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.